molecular formula C7H7ClF3N B13459558 2-(Difluoromethyl)-5-fluoroaniline hydrochloride

2-(Difluoromethyl)-5-fluoroaniline hydrochloride

Cat. No.: B13459558
M. Wt: 197.58 g/mol
InChI Key: SLWCBLOZJFQOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-fluoroaniline hydrochloride (CAS 2866309-05-7) is a valuable fluorinated aromatic amine serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a benzene ring functionalized with both a difluoromethyl group and a fluorine atom, offering unique electronic and steric properties that influence the behavior of resulting molecules. As a versatile building block , this di- and mono-fluorinated aniline is particularly relevant for constructing more complex active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into organic compounds is a well-established strategy in drug design, as it often enhances metabolic stability, improves bioavailability, and increases binding affinity to target proteins . The presence of the difluoromethyl group can significantly alter the lipophilicity and electrostatic potential of the molecule, making it a valuable scaffold for developing structure-activity relationships. This compound is supplied as the hydrochloride salt to improve stability and handling characteristics. The molecular formula is C 7 H 7 ClF 3 N, with an average molecular mass of 197.584 g/mol . Researchers utilize this fluorinated aniline derivative in various synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to create novel chemical entities for biological evaluation. Hazard Statements : H315-H319-H335 . Precautionary Statements : P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable regulations.

Properties

Molecular Formula

C7H7ClF3N

Molecular Weight

197.58 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H

InChI Key

SLWCBLOZJFQOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Directed Metalation and Fluorination

  • Directed ortho-metalation (DoM): Starting from an appropriately substituted aniline or protected aniline derivative, lithiation is directed ortho to the amino group using a strong base such as n-butyllithium or lithium diisopropylamide (LDA).
  • Electrophilic fluorination: The lithiated intermediate is then quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluoro substituent at the 5-position relative to the amino group.
  • This method allows regioselective fluorination with good yields and functional group tolerance.

Difluoromethylation Techniques

Recent advances have enabled efficient difluoromethylation of aromatic amines:

  • Transition-metal mediated difluoromethylation:
    • Copper-mediated coupling of aryl halides (iodides or bromides) with difluoromethyl sources such as trimethylsilyl difluoromethyl (Me3SiCF2H) reagents has been demonstrated to yield difluoromethylated arenes under mild conditions.
    • For example, the use of copper(I) catalysts with Me3SiCF2H facilitates cross-coupling to install the CF2H group directly onto the aromatic ring bearing a halide substituent.
    • This method is advantageous for electron-neutral and electron-rich aryl iodides, providing good yields and selectivity.
  • Radical difluoromethylation:
    • Minisci-type radical reactions can introduce difluoromethyl groups onto heteroarenes and arenes using difluoromethyl radical precursors under photoredox or thermal conditions.
    • This approach allows late-stage functionalization and is compatible with various functional groups.

Hydrochloride Salt Formation

  • After the aromatic substitution steps, the free aniline is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
  • This step improves the compound's stability, crystallinity, and handling properties, making it suitable for further applications.

Representative Synthetic Route Example

Step Reagents & Conditions Outcome
1. Directed ortho-lithiation of 5-fluoroaniline derivative n-BuLi, THF, -78°C Lithiated intermediate at 2-position
2. Electrophilic fluorination NFSI, 0°C to RT Introduction of 5-fluoro substituent
3. Halogenation (if needed) I2 or Br2, suitable conditions Formation of aryl halide precursor
4. Copper-mediated difluoromethylation Cu(I) catalyst, Me3SiCF2H, base, solvent, RT Installation of difluoromethyl group at 2-position
5. Hydrochloride salt formation HCl in ethanol or ether Formation of this compound

Research Discoveries and Advances

  • The copper-mediated difluoromethylation method pioneered by Fier et al. (2014) demonstrated the first broadly applicable cross-coupling for difluoromethylation of aryl iodides, highlighting mild reaction conditions and wide substrate scope, including electron-neutral and electron-rich arenes.
  • Late-stage difluoromethylation strategies have evolved to allow direct C–H functionalization, bypassing the need for pre-functionalized halide substrates, thus streamlining synthesis.
  • The hydrogen bonding capacity of the difluoromethyl group has been quantified, showing its ability to mimic other hydrogen bond donors like aniline, which is critical for biological activity modulation.
  • Stepwise and direct metal-mediated difluoromethylation routes have been compared, with direct methods offering more efficient access to difluoromethylated arenes.

Data Table Summarizing Key Preparation Methods

Methodology Reagents/Conditions Advantages Limitations Reference
Directed ortho-metalation + fluorination n-BuLi, NFSI, low temperature Regioselective fluorination Requires strong base, moisture sensitive
Copper-mediated difluoromethylation Cu(I) catalyst, Me3SiCF2H, base Mild conditions, broad substrate scope Requires aryl halide precursor
Radical difluoromethylation Difluoromethyl radical precursors, photoredox catalysts Late-stage functionalization, tolerant to functional groups Radical side reactions possible
Hydrochloride salt formation HCl in ethanol or ether Stabilizes amine, improves handling Additional purification step

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH<sub>2</sub>) undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic media convert the amine to a nitro group (-NO<sub>2</sub>). This reaction is critical for synthesizing nitroarene derivatives, which serve as intermediates in pharmaceutical synthesis .

Reaction Reagents/Conditions Product Yield
Amine → NitroareneKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 80°C5-(difluoromethyl)-2-fluoronitrobenzene~70%

Substitution Reactions

The aromatic ring’s substitution pattern directs reactivity. The -NH<sub>2</sub> group activates the ring at the para and ortho positions, while fluorine atoms deactivate it.

Electrophilic Aromatic Substitution

Halogenation : Reaction with Cl<sub>2</sub> in the presence of FeCl<sub>3</sub> preferentially substitutes at the para position relative to the amine group, yielding 5-(difluoromethyl)-2-fluoro-4-chloroaniline .

Nucleophilic Aromatic Substitution

The -F group at position 2 participates in nucleophilic displacement under basic conditions. For example, NaOH at elevated temperatures replaces fluorine with hydroxyl groups :

Reaction Reagents/Conditions Product Yield
Fluorine → HydroxylNaOH (10%), 120°C, 6h5-(difluoromethyl)-2-hydroxyaniline~65%

Defluorination and Stability

The difluoromethyl group (CF<sub>2</sub>H) exhibits pH-dependent stability.

  • Acidic Conditions : Protonation of the CF<sub>2</sub>H group induces HF elimination, forming a vinyl fluoride intermediate .

  • Basic Conditions : Hydroxide attack leads to sequential defluorination, generating CHF(OH) or CH(OH)<sub>2</sub> derivatives .

Condition Pathway Byproduct
pH < 3CF<sub>2</sub>H → CHF + HFFluoroalkene
pH > 10CF<sub>2</sub>H → CF(OH)<sub>2</sub> → COOHCarboxylic acid

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing free 5-(difluoromethyl)-2-fluoroaniline (pK<sub>a</sub> ≈ 4.5) . Deprotonation enhances nucleophilicity, enabling reactions such as:

  • Diazotization : Treatment with NaNO<sub>2</sub>/HCl forms diazonium salts, which couple with phenols or amines to produce azo dyes .

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde ) generates imines under mild conditions .

Metal-Mediated Cross-Coupling

The amine group coordinates to transition metals (e.g., Cu , Pd ), facilitating cross-coupling reactions. For example:

  • Buchwald-Hartwig Amination : Coupling with aryl halides forms biaryl amines .

  • Suzuki-Miyaura Reaction : Requires prior conversion of the amine to a boronic ester .

Key Research Findings

  • Hydrogen Bonding : The CF<sub>2</sub>H group acts as a hydrogen bond donor ([A] = 0.10), enhancing interactions with biological targets .

  • Lipophilicity : The compound’s logP (2.4) exceeds non-fluorinated analogs, improving membrane permeability .

  • Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging in vivo half-life .

Scientific Research Applications

2-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The difluoromethyl and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Comparison of Fluoroaniline Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Difluoromethyl)-5-fluoroaniline HCl 2-CF₂H, 5-F C₇H₇ClF₃N 197.59 Intermediate for fungicides/medicinal agents
5-(Difluoromethyl)-2-fluoroaniline HCl 5-CF₂H, 2-F C₇H₇ClF₃N 197.59 Positional isomer; similar solubility but distinct reactivity due to substituent orientation
3-(Difluoromethyl)-5-fluoroaniline HCl 3-CF₂H, 5-F C₇H₇ClF₃N 197.59 Altered electronic effects; potential for divergent biological activity
5-Nitro-2-fluoroaniline 2-F, 5-NO₂ C₆H₅FN₂O₂ 156.11 Enhanced electron withdrawal from nitro group; used in dyes and sensors

Key Insights :

  • Substituent Position : The 2-CF₂H,5-F configuration in the target compound optimizes steric and electronic profiles for binding to biological targets, such as fungal cytochrome complexes . In contrast, nitro-substituted analogs (e.g., 5-nitro-2-fluoroaniline) exhibit stronger electron-withdrawing effects, reducing basicity but increasing stability in acidic conditions .

Pyridine-Based Analogs

Table 2: Pyridine vs. Benzene Core Structures

Compound Name Core Structure Molecular Formula Key Differences
2-(Difluoromethyl)-5-fluoroaniline HCl Benzene C₇H₇ClF₃N Higher lipophilicity; slower metabolism in vivo
2-(Difluoromethyl)-5-fluoropyridin-4-amine HCl Pyridine C₆H₆ClF₃N₂ Pyridine's nitrogen enhances hydrogen bonding; increased solubility in polar solvents

Key Insights :

  • Pyridine derivatives (e.g., CAS 2044705-13-5) exhibit improved aqueous solubility due to the nitrogen atom’s polarity, making them preferable for drug formulations requiring high bioavailability .
  • Benzene-core compounds like the target molecule are more lipophilic, favoring blood-brain barrier penetration in CNS-targeted therapies .

Fluorine-Induced Effects

  • Bioavailability: The difluoromethyl group (-CF₂H) reduces basicity of the adjacent amine, enhancing membrane permeability compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life in vivo. This is critical for agrochemicals like benzovindiflupyr (a complex II inhibitor with a difluoromethyl group), which shares structural motifs with the target compound .

Biological Activity

2-(Difluoromethyl)-5-fluoroaniline hydrochloride is a fluorinated organic compound that has garnered attention for its unique biological properties. The presence of difluoromethyl and fluoro groups significantly influences its chemical behavior, enhancing its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

  • Molecular Formula : C7H7ClF3N
  • Molecular Weight : Approximately 197.59 g/mol
  • Structure : The compound features a difluoromethyl group attached to the second carbon and a fluoro group at the fifth position of the aniline structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl and fluoro groups enhance the compound's binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Signaling Pathway Activation : It can activate signaling pathways that influence cellular responses.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit unique biological activities due to altered lipophilicity and metabolic stability. These modifications can affect absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Table 1: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
This compoundEnzyme inhibition; signaling modulationEnhanced binding affinity due to fluorine substituents
2-FluoroanilineLower enzyme interactionLacks difluoromethyl group
5-(Trifluoromethyl)-2-fluoroanilineAltered reactivityContains trifluoromethyl instead of difluoromethyl

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of fluorinated anilines, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Cancer Research : In cancer cell lines, this compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting its potential as a therapeutic agent in oncology.
  • Neuropharmacology : Research has shown that fluorinated compounds can interact with neurotransmitter receptors. Preliminary findings suggest that this compound might influence dopamine receptor activity, warranting further investigation into its neuropharmacological effects.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Difluoromethyl)-5-fluoroaniline hydrochloride, and how can intermediates be characterized?

Answer:
The synthesis typically involves fluorination and difluoromethylation of aniline derivatives. A plausible route includes:

Friedel-Crafts acylation of 5-fluoroaniline with difluoroacetyl chloride under AlCl₃ catalysis, followed by reduction to introduce the difluoromethyl group .

Hydrochloride salt formation via treatment with HCl in ethanol/water mixtures .

Key characterization methods:

TechniqueParametersPurpose
¹H/¹⁹F NMR δ ~6.5–7.5 ppm (aromatic H), δ −100 to −150 ppm (CF₂)Confirm substitution pattern and CF₂ incorporation .
LC-MS m/z ≈ 196 (free base), 232 (HCl salt)Verify molecular ion and purity .
X-ray crystallography Crystallization from EtOH/H₂OResolve stereoelectronic effects of fluorine .

Basic: What are the critical physicochemical properties influencing this compound’s reactivity and solubility?

Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic difluoromethyl group. Adjust pH with HCl to enhance aqueous solubility for biological assays .
  • pKa : The difluoromethyl group lowers the basicity of the aniline NH₂ (estimated pKa ~3.5–4.0), affecting protonation in acidic environments .

Advanced: How does the difluoromethyl group impact biological activity, and what contradictions exist in mechanistic studies?

Answer:
The CF₂ group enhances metabolic stability and membrane permeability via reduced basicity and increased lipophilicity . However, its stereoelectronic effects may disrupt target binding. For example:

  • Contradiction : In some kinase inhibitors, CF₂ improves potency by stabilizing hydrophobic interactions, but in other cases, it sterically hinders binding .
    Methodological resolution :
  • Perform molecular dynamics simulations to compare binding modes of CF₂ vs. CH₃ analogs.
  • Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy trade-offs .

Advanced: How does the compound degrade under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3) : The aniline group protonates, accelerating hydrolysis of the CF₂ group to CO₂ and HF. Monitor via ¹⁹F NMR for fluoride ion detection .
  • Thermal stability : Decomposes above 150°C, releasing HF (detect with ion-selective electrodes). Use thermogravimetric analysis (TGA) to identify degradation thresholds .
    Mitigation : Store at 2–8°C in inert atmospheres and avoid prolonged exposure to light .

Advanced: What role does this compound play as an intermediate in agrochemical or pharmaceutical synthesis?

Answer:
It is a key precursor for succinate dehydrogenase inhibitors (e.g., fluxapyroxad analogs), where the difluoromethyl group disrupts fungal mitochondrial respiration .
Synthetic example :

Couple with pyrazole-carboxamides via EDC/HOBt-mediated amidation.

Optimize regioselectivity using DFT calculations to predict reactive sites .

Basic: What analytical methods ensure purity and identity in batch-to-batch consistency?

Answer:

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient, retention time ~8–10 min.
  • Elemental analysis : Validate %C, %H, %N, %F (±0.3% theoretical).
  • Karl Fischer titration : Confirm water content <1% for hygroscopic HCl salt .

Advanced: How can docking studies elucidate interactions between this compound and biological targets?

Answer:

  • Docking workflow :
    • Prepare ligand (optimize CF₂ conformation using Gaussian09 B3LYP/6-31G*).
    • Screen against target (e.g., fungal SDH) via AutoDock Vina.
    • Validate with crystallographic data (PDB: 4ZID) to assess fluorine-protein contacts .
  • Contradiction : Docking may overestimate CF₂ hydrophobicity; supplement with free-energy perturbation (FEP) to refine binding affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.